molecular formula C27H16Cl2N4O B15000444 4-(4-Chlorophenyl)-6-{4-[(7-chloroquinolin-4-yl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile

4-(4-Chlorophenyl)-6-{4-[(7-chloroquinolin-4-yl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B15000444
M. Wt: 483.3 g/mol
InChI Key: CNYZIPKMSKYKGA-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-{4-[(7-chloroquinolin-4-yl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that features a combination of chlorophenyl, quinoline, and dihydropyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-{4-[(7-chloroquinolin-4-yl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. This intermediate is then reacted with 7-chloroquinoline-4-amine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-6-{4-[(7-chloroquinolin-4-yl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

4-(4-Chlorophenyl)-6-{4-[(7-chloroquinolin-4-yl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as malaria and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-{4-[(7-chloroquinolin-4-yl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-6-{4-[(7-chloroquinolin-4-yl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of structural features, which may confer specific biological activities not found in other similar compounds .

Properties

Molecular Formula

C27H16Cl2N4O

Molecular Weight

483.3 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-[4-[(7-chloroquinolin-4-yl)amino]phenyl]-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C27H16Cl2N4O/c28-18-5-1-16(2-6-18)22-14-25(33-27(34)23(22)15-30)17-3-8-20(9-4-17)32-24-11-12-31-26-13-19(29)7-10-21(24)26/h1-14H,(H,31,32)(H,33,34)

InChI Key

CNYZIPKMSKYKGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl)NC4=C5C=CC(=CC5=NC=C4)Cl

Origin of Product

United States

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